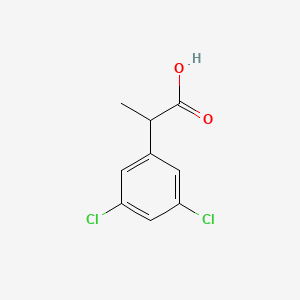

2-(3,5-Dichlorophenyl)propanoic acid

Description

Properties

CAS No. |

1417627-15-6 |

|---|---|

Molecular Formula |

C9H8Cl2O2 |

Molecular Weight |

219.06 g/mol |

IUPAC Name |

2-(3,5-dichlorophenyl)propanoic acid |

InChI |

InChI=1S/C9H8Cl2O2/c1-5(9(12)13)6-2-7(10)4-8(11)3-6/h2-5H,1H3,(H,12,13) |

InChI Key |

AQKYWRFLBKDCIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes and Precursors

The traditional synthesis of 2-(3,5-Dichlorophenyl)propanoic acid relies on well-documented reactions in organic chemistry. These methods typically involve the formation of the propanoic acid side chain and the introduction of the dichlorophenyl moiety, which can be achieved in various sequences.

The formation of the 2-arylpropanoic acid structure is a cornerstone of many synthetic strategies. Several classical methods can be adapted for the synthesis of the target molecule.

One common approach begins with a suitable dichlorinated benzene (B151609) derivative. For instance, a Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543) with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride could yield 1-(3,5-dichlorophenyl)propan-1-one. This ketone can then undergo further transformations, such as a Willgerodt-Kindler reaction followed by hydrolysis, or a multi-step sequence involving reduction to the alcohol, conversion to a halide, and subsequent carboxylation via a Grignard reagent or nitrile hydrolysis.

Another widely used method involves the α-arylation of a propanoic acid derivative. This can be achieved by reacting a metal enolate of a propanoate ester with a 3,5-dichlorophenyl halide in the presence of a palladium catalyst (e.g., Buchwald-Hartwig amination conditions adapted for C-C bond formation).

A well-established route for the synthesis of 2-arylpropionic acids is through the mono-c-methylation of arylacetonitriles. orgsyn.org This method, which can be considered a green chemistry approach, utilizes dimethyl carbonate as both a methoxycarbonylating and methylating agent. orgsyn.org The process typically involves the reaction of the corresponding arylacetonitrile with dimethyl carbonate in the presence of a base. orgsyn.org The resulting α-methylated nitrile can then be hydrolyzed to the desired 2-arylpropanoic acid. orgsyn.org For the target molecule, this would start with (3,5-Dichlorophenyl)acetonitrile.

| Starting Material | Reagents | Intermediate | Final Product |

| 1,3-Dichlorobenzene | Propionyl chloride, AlCl₃ | 1-(3,5-Dichlorophenyl)propan-1-one | This compound |

| (3,5-Dichlorophenyl)acetonitrile | 1. Dimethyl carbonate, Base 2. H₃O⁺ | 2-(3,5-Dichlorophenyl)propionitrile | This compound |

| 1-Bromo-3,5-dichlorobenzene | Propanoic acid ester, Pd catalyst, Base | Ester of this compound | This compound |

The timing of the introduction of the 3,5-dichloro substitution pattern is a key strategic consideration. The synthesis can either commence with a pre-dichlorinated starting material, such as 3,5-dichloroaniline (B42879) or 1,3-dichlorobenzene, or the chlorine atoms can be introduced at a later stage onto a phenylpropanoic acid precursor.

Starting with a pre-dichlorinated arene is often more straightforward and provides better control over the regiochemistry. For example, 3,5-dichloroaniline can be converted to the corresponding diazonium salt, which can then be subjected to a Sandmeyer-type reaction to introduce other functional groups that facilitate the attachment of the propanoic acid side chain.

Alternatively, direct chlorination of a phenylpropanoic acid derivative is a possibility, though it may lead to a mixture of isomers, making the isolation of the desired 3,5-dichloro product challenging. The directing effects of the propanoic acid side chain would need to be carefully considered.

As this compound possesses a chiral center at the α-carbon of the propanoic acid moiety, the development of stereoselective synthetic routes is of significant interest. Many 2-arylpropanoic acids are known for their biological activity, which often resides in a single enantiomer.

Classical resolution of the racemic mixture is one approach. This involves the formation of diastereomeric salts with a chiral amine, followed by separation through crystallization and subsequent liberation of the enantiomerically pure acid.

Asymmetric synthesis offers a more direct route to the enantiomerically pure compound. This can be achieved through various methods, including:

Chiral auxiliaries: A chiral auxiliary can be attached to the propanoic acid precursor to direct a stereoselective alkylation or arylation step. The Evans oxazolidinone auxiliary is a well-known example used for the enantioselective derivatization of carboxylic acids.

Asymmetric catalysis: The use of a chiral catalyst in a key bond-forming step can induce enantioselectivity. For instance, an asymmetric hydrogenation of a corresponding α,β-unsaturated acid or ester precursor could yield the chiral propanoic acid.

Novel Synthetic Approaches and Catalyst Development

Recent advancements in organic synthesis have paved the way for more efficient and environmentally friendly methods for the preparation of arylpropanoic acids.

Photochemical methods offer unique pathways for the formation of complex organic molecules. The excitation of carbonyl compounds by light to generate radical intermediates is a powerful tool in organic synthesis. chemrxiv.org While historically limited to ketones and aldehydes, recent research has explored the direct excitation of carboxylic acid derivatives. chemrxiv.org A phosphorus-based strategy involving the conversion of carboxylic acids into acyl phosphonates allows for the generation of synthetically useful triplet diradicals under visible light or near-ultraviolet irradiation. chemrxiv.org This approach could potentially be applied to the synthesis of this compound, offering a novel route that avoids harsh reagents.

The aqueous phase photochemistry of α-keto acids has also been investigated, demonstrating the potential of sunlight-initiated reactions to build molecular complexity. nih.gov This research shows that organic radicals generated during photolysis can lead to a variety of products. nih.gov

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, this translates to the use of less hazardous reagents, milder reaction conditions, and improved atom economy.

An example of a greener approach is the use of dimethyl carbonate as a methylating agent, which is a less toxic alternative to traditional methylating agents like methyl iodide. orgsyn.org The reaction can also be performed under solvent-free conditions, further reducing the environmental impact. orgsyn.org

Catalytic methods, particularly those using earth-abundant and non-toxic metals, are also at the forefront of green chemistry. The development of efficient catalysts for cross-coupling reactions to form the aryl-alkanoic acid bond is an active area of research.

| Approach | Key Principle | Potential Application to this compound |

| Photochemical Synthesis | Light-induced radical formation | Synthesis from a carboxylic acid derivative via an acyl phosphonate (B1237965) intermediate. chemrxiv.org |

| Green Chemistry | Use of safer reagents, atom economy | Synthesis from (3,5-Dichlorophenyl)acetonitrile using dimethyl carbonate. orgsyn.org |

Chemical Reactivity and Derivatization

The chemical behavior of this compound is dictated by the interplay of its carboxylic acid functionality and the substituted aromatic ring. These two key structural features allow for a range of chemical transformations, enabling the synthesis of various derivatives.

The carboxylic acid group is a versatile functional group that can undergo several important reactions, including esterification and amidation.

The conversion of this compound to its corresponding esters can be achieved through various methods, most commonly via Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.ukmasterorganicchemistry.com The reaction is reversible, and to drive it towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

The mechanism of Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps. masterorganicchemistry.com Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation of the carbonyl oxygen, yields the final ester product. masterorganicchemistry.com

The reactivity of the alcohol in esterification can be influenced by steric hindrance. ceon.rs Primary alcohols generally react faster than secondary alcohols. The reaction temperature also plays a crucial role, with higher temperatures increasing the reaction rate. ceon.rs

| Reactant | Reagent | Catalyst | Product | Reaction Conditions |

| This compound | Ethanol | H₂SO₄ | Ethyl 2-(3,5-dichlorophenyl)propanoate | Heating under reflux |

| This compound | Methanol | HCl | Methyl 2-(3,5-dichlorophenyl)propanoate | Heating |

| This compound | Isopropanol | H₂SO₄ | Isopropyl 2-(3,5-dichlorophenyl)propanoate | Heating under reflux |

This table presents hypothetical esterification reactions of this compound based on general principles of esterification.

Lewis acids, such as bismuth(III) compounds, have also been explored as catalysts for esterification reactions, offering an alternative to traditional Brønsted acids. rug.nl

Amides of this compound can be synthesized by reacting the carboxylic acid with an amine. Direct thermal amidation is possible by heating the carboxylic acid and amine, often in a solvent like toluene, to drive off the water formed. mdpi.comsci-hub.se However, this method often requires high temperatures and may not be suitable for sensitive substrates.

More commonly, the synthesis of amides is facilitated by the use of coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A wide variety of coupling reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. researchgate.net Boron-based reagents have also been shown to be effective for direct amidation reactions. sci-hub.se

The mechanism of amidation using coupling reagents typically involves the formation of a highly reactive activated intermediate, such as an O-acylisourea in the case of carbodiimides. This intermediate is then readily attacked by the amine to form the amide bond. researchgate.net Titanium-based catalysts, such as titanium tetrafluoride (TiF₄), have also been shown to catalyze the direct amidation of carboxylic acids. researchgate.net

| Reactant | Reagent | Coupling Agent/Catalyst | Product | Reaction Conditions |

| This compound | Benzylamine | DCC | N-Benzyl-2-(3,5-dichlorophenyl)propanamide | Room temperature |

| This compound | Aniline | EDC/HOBt | N-Phenyl-2-(3,5-dichlorophenyl)propanamide | Room temperature |

| This compound | Ammonia | TiF₄ | 2-(3,5-Dichlorophenyl)propanamide | Refluxing toluene |

This table illustrates potential amidation reactions of this compound based on established amidation methodologies.

The 3,5-dichlorophenyl ring of the molecule can undergo functionalization through various aromatic substitution reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for introducing new substituents onto an aromatic ring. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of these reactions are governed by the nature of the substituents already present on the ring. wikipedia.org In the case of this compound, the two chlorine atoms are deactivating, electron-withdrawing groups due to their inductive effect. wikipedia.org However, they are also ortho, para-directors due to the ability of their lone pairs of electrons to participate in resonance.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com These reactions typically require a strong electrophile, often generated in situ with the help of a catalyst. minia.edu.eg For instance, nitration is carried out with a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), the active electrophile. byjus.com

| Reaction | Reagents | Electrophile | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-(3,5-Dichloro-4-nitrophenyl)propanoic acid |

| Bromination | Br₂, FeBr₃ | Br⁺ | 2-(4-Bromo-3,5-dichlorophenyl)propanoic acid |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | 2-(3,5-Dichloro-4-sulfophenyl)propanoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 2-(4-Acyl-3,5-dichlorophenyl)propanoic acid |

This table outlines the predicted outcomes of electrophilic aromatic substitution reactions on this compound based on directing group effects.

Halogen exchange reactions, such as the Finkelstein reaction, provide a method for replacing one halogen with another. wikipedia.org While the classic Finkelstein reaction is typically applied to alkyl halides, analogous transformations on aryl halides, often referred to as aromatic Finkelstein reactions, have been developed. wikipedia.orgnih.gov These reactions often require metal catalysis, with copper(I) and nickel(II) complexes being effective. wikipedia.orgnih.gov

For this compound, a halogen exchange reaction could potentially replace one or both chlorine atoms with another halogen, such as fluorine, bromine, or iodine. The reaction conditions, including the choice of metal catalyst, ligand, and solvent, would be critical for achieving a successful transformation. For example, the conversion of aryl chlorides to aryl iodides can be achieved using sodium iodide in the presence of a nickel catalyst. nih.gov Fluorination of chloroaromatic compounds can be accomplished using alkali metal fluorides at high temperatures, sometimes in the presence of a catalyst or in a polar aprotic solvent. google.comgoogle.com

The relative bond dissociation energies (C-F > C-Cl > C-Br > C-I) indicate that replacing a chlorine atom with a heavier halogen is thermodynamically less favorable, while replacement with fluorine is more favorable. nih.gov

| Starting Material | Reagents | Product | Reaction Type |

| This compound | NaI, NiBr₂, Bu₃P | 2-(3-Chloro-5-iodophenyl)propanoic acid and/or 2-(3,5-Diiodophenyl)propanoic acid | Nickel-catalyzed aromatic Finkelstein reaction |

| This compound | KF, aprotic solvent | 2-(3-Chloro-5-fluorophenyl)propanoic acid and/or 2-(3,5-Difluorophenyl)propanoic acid | Halogen exchange fluorination |

This table presents plausible halogen exchange reactions for this compound based on known methodologies for aryl halides.

Reactions at the Alpha-Carbon

The alpha-carbon in this compound, being adjacent to both the carboxylic acid group and the dichlorinated phenyl ring, is a key site for various chemical transformations. Its reactivity is influenced by the electronic effects of these neighboring groups, and reactions at this position can have significant stereochemical implications.

Reactions occurring at the chiral alpha-carbon of this compound can proceed with either inversion of stereochemistry, retention of the original configuration, or racemization. The specific outcome is highly dependent on the reaction mechanism.

Mechanisms that involve the formation of a planar intermediate, such as an enol or an enolate, typically lead to racemization. msu.edumsu.edu This is because the subsequent protonation or reaction of the intermediate can occur from either face of the planar structure with equal probability, resulting in a mixture of enantiomers. libretexts.org

One of the classic reactions that would lead to racemization at the alpha-carbon of a carboxylic acid is the Hell-Volhardt-Zelinski reaction. libretexts.org This reaction involves the alpha-halogenation of a carboxylic acid in the presence of phosphorus trihalide. britannica.com The reaction proceeds through an acyl halide intermediate, which more readily forms an enol. This enol then reacts with the halogen. msu.edu If the alpha-carbon of this compound were chiral, this process would result in a racemic mixture of the alpha-halogenated product. libretexts.org

Stereochemical retention is less common for reactions directly at the alpha-carbon of a carboxylic acid unless specific directing groups or chiral auxiliaries are employed. Such methodologies are designed to shield one face of the molecule or to deliver a reagent from a specific direction, thus preserving the stereochemistry.

The following table summarizes the expected stereochemical outcomes for reactions at the alpha-carbon of this compound involving enol or enolate intermediates.

| Reaction Type | Intermediate | Expected Stereochemical Outcome |

| Acid-catalyzed α-halogenation | Enol | Racemization |

| Base-catalyzed α-deprotonation/reprotonation | Enolate | Racemization |

| Isotope exchange at α-carbon | Enol or Enolate | Racemization libretexts.org |

The alpha-carbon of this compound can also be a site for oxidation and reduction reactions, although the carboxylic acid group itself is more susceptible to these transformations.

Oxidation:

Direct oxidation of the alpha-carbon of a carboxylic acid is a challenging transformation. However, methods exist for the α-hydroxylation of carbonyl compounds, which could potentially be adapted. thieme-connect.de Such reactions might involve the formation of an enolate followed by reaction with an electrophilic oxygen source. The reaction of an enolate with molecular oxygen, for instance, can lead to the formation of an α-hydroperoxide, which can then be reduced to the corresponding α-hydroxy acid. thieme-connect.de

Another oxidative pathway involves decarboxylation, where the entire carboxyl group is removed. libretexts.org For example, the Hunsdiecker reaction, which involves the treatment of a silver salt of a carboxylic acid with bromine, leads to an alkyl bromide with one less carbon atom. britannica.com While this is not a direct reaction at the alpha-carbon, it is a significant oxidative transformation of the molecule initiated at the carboxyl group.

Reduction:

The reduction of carboxylic acids typically occurs at the carbonyl carbon of the carboxyl group. libretexts.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to a primary alcohol. chemistrysteps.comchemguide.co.uk In this case, this compound would be reduced to 2-(3,5-dichlorophenyl)propan-1-ol. It is generally not possible to stop the reduction at the aldehyde stage. chemistrysteps.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. chemistrysteps.comchemguide.co.uk

Reduction pathways that specifically target the alpha-carbon without affecting the carboxylic acid group are not common. However, if an alpha-halogenated derivative of this compound were prepared, the halogen could be removed via reductive dehalogenation using various reagents, including catalytic hydrogenation or metal-based reducing agents.

The following table outlines the primary oxidation and reduction pathways for this compound.

| Transformation | Reagent(s) | Product |

| Reduction of Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | 2-(3,5-dichlorophenyl)propan-1-ol |

| Oxidative Decarboxylation (Hunsdiecker reaction) | Silver salt of the acid + Bromine (Br₂) | 1-(1-Bromoethyl)-3,5-dichlorobenzene |

| α-Hydroxylation (potential pathway) | Base, O₂, then reducing agent | 2-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid |

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography and Solid-State Structural Characterization

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An X-ray crystallographic study of 2-(3,5-dichlorophenyl)propanoic acid would provide invaluable information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

A detailed examination of the crystal packing would focus on the various non-covalent interactions that hold the molecules together. For this compound, one would anticipate the presence of strong hydrogen bonds involving the carboxylic acid functional group, likely forming dimers or catemeric chains. Furthermore, the presence of chlorine atoms suggests the possibility of halogen bonding (C-Cl···O or C-Cl···Cl interactions), which can play a crucial role in directing the crystal packing. Other weaker interactions, such as π-π stacking between the phenyl rings and van der Waals forces, would also be analyzed.

A hypothetical data table for hydrogen bonding parameters that could be generated from crystallographic data is presented below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Symmetry Operation of Acceptor |

| O-H···O | Data | Data | Data | Data | Data |

| C-H···O | Data | Data | Data | Data | Data |

| C-H···Cl | Data | Data | Data | Data | Data |

The crystallographic data would provide a static picture of the molecule's preferred conformation in the solid state. Key torsional angles, such as those defining the orientation of the propanoic acid side chain relative to the dichlorophenyl ring, would be precisely measured. This would reveal whether the molecule adopts a planar or a more twisted conformation in the crystalline environment, which is often influenced by the optimization of intermolecular interactions.

A hypothetical data table of selected torsion angles is shown below.

| Torsion Angle | Value (°) |

| C(α)-C(β)-C(ipso)-C(ortho) | Data |

| C(β)-C(α)-C(carboxyl)-O(hydroxyl) | Data |

| H-O-C(carboxyl)-C(α) | Data |

Advanced Spectroscopic Techniques for Solution and Gas Phase Analysis

To complement the solid-state data, spectroscopic techniques are essential for probing the structure and behavior of this compound in solution and, if applicable, in the gas phase. These methods provide insights into the dynamic nature of the molecule.

NMR spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would confirm the chemical structure of the molecule. More advanced techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotational-Frame Overhauser Effect Spectroscopy (ROESY), could be employed to determine through-space proximities between protons. These data would allow for the elucidation of the preferred solution-state conformation and the investigation of rotational barriers around key single bonds. Variable-temperature NMR studies could also provide information on the thermodynamics of any conformational exchange processes.

A hypothetical table of ¹H and ¹³C NMR chemical shifts is provided below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxyl-OH | Data | - |

| Cα-H | Data | Data |

| Cβ-H₃ | Data | Data |

| Phenyl-H | Data | Data |

| Phenyl-C | - | Data |

| Carboxyl-C | - | Data |

A hypothetical table of key vibrational frequencies is presented below.

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H stretch (carboxylic acid) | Data | Data |

| C-H stretch (aromatic) | Data | Data |

| C-H stretch (aliphatic) | Data | Data |

| C=O stretch (carboxylic acid) | Data | Data |

| C=C stretch (aromatic) | Data | Data |

| C-Cl stretch | Data | Data |

Computational Chemistry and Theoretical Investigations

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping the energetic pathways of chemical reactions. By simulating the interactions between molecules at the quantum mechanical level, it is possible to trace the transformation from reactants to products, identifying key intermediates and the transition states that connect them. This detailed mechanistic understanding is fundamental to predicting reaction outcomes and designing more efficient synthetic routes.

The transition state is a critical, high-energy configuration along the reaction coordinate that represents the energetic barrier that must be overcome for a reaction to proceed. Its fleeting nature makes experimental characterization exceptionally challenging, positioning computational chemistry as a primary method for its study. nih.gov For reactions involving 2-(3,5-Dichlorophenyl)propanoic acid, such as esterification or amidation, computational methods like Density Functional Theory (DFT) can be used to locate and characterize the relevant transition states.

In a typical nucleophilic acyl substitution reaction, the transition state would involve the formation of a tetrahedral intermediate. Computational modeling can provide precise geometric parameters of this transition state, including bond lengths and angles, as well as its energetic properties. The presence of a single imaginary frequency in the vibrational analysis of the calculated structure confirms it as a true transition state. mdpi.com

Table 1: Hypothetical Geometric Parameters of a Transition State for the Esterification of this compound with Methanol

| Parameter | Value (Å) |

| C-O (carbonyl) bond length | 1.35 |

| C-O (alkoxy) bond length | 1.95 |

| C-O (hydroxyl) bond length | 1.95 |

| O-H (methanol) bond length | 1.05 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters obtained from transition state calculations.

Beyond the geometry of the transition state, computational models can quantify the kinetic and thermodynamic parameters that govern a reaction's feasibility and rate. nih.gov By calculating the Gibbs free energy of reactants, transition states, and products, a complete energy profile of the reaction can be constructed. mdpi.com

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for the Esterification of this compound

| Parameter | Value (kcal/mol) |

| Activation Energy (ΔG‡) | +25.5 |

| Gibbs Free Energy of Reaction (ΔG_rxn) | -5.2 |

| Enthalpy of Reaction (ΔH_rxn) | -3.8 |

Note: The data in this table is hypothetical and based on general values for similar reactions. It is intended to illustrate the outputs of computational kinetic and thermodynamic studies.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions are the subtle forces that dictate how molecules interact with each other and with their environment. nih.gov While individually weak, the cumulative effect of these interactions is significant, influencing properties such as crystal packing, solubility, and biological activity. mdpi.com Non-Covalent Interaction (NCI) analysis is a computational technique that allows for the visualization and characterization of these weak interactions. nih.gov

For this compound, several types of non-covalent interactions are expected to be significant. The presence of two chlorine atoms on the phenyl ring introduces the possibility of halogen bonding, an attractive interaction between the electrophilic region of a halogen and a nucleophilic site. umt.edu Additionally, the aromatic ring can participate in π-π stacking and C-H···π interactions. The carboxylic acid functional group is a strong hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded dimers or chains. scienceopen.com

NCI analysis generates 3D plots that highlight regions of space where non-covalent interactions are occurring. The color-coding of these surfaces provides information about the nature and strength of the interactions, with blue indicating strong attractive forces (like hydrogen bonds), green representing weaker van der Waals interactions, and red indicating repulsive steric clashes. researchgate.net

Table 3: Potential Non-Covalent Interactions in a Dimer of this compound

| Interaction Type | Interacting Groups | Estimated Energy (kcal/mol) |

| Hydrogen Bonding | Carboxylic acid - Carboxylic acid | -8 to -12 |

| Halogen Bonding | C-Cl ··· O=C | -1 to -3 |

| π-π Stacking | Phenyl ring - Phenyl ring | -2 to -4 |

| C-H···π Interactions | C-H - Phenyl ring | -0.5 to -1.5 |

Note: The energy values in this table are estimates based on typical strengths of these interactions for similar molecular systems and are for illustrative purposes.

Environmental Fate and Biogeochemical Transformations

Photochemical Degradation Pathways

Photochemical degradation, initiated by the absorption of solar radiation, represents a significant abiotic pathway for the transformation of 2-(3,5-Dichlorophenyl)propanoic acid in aqueous environments. This degradation can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by reactive species present in the water.

In aqueous solutions, direct photolysis of chlorinated aromatic compounds like this compound is initiated by the absorption of ultraviolet (UV) radiation. This absorption can lead to the excitation of the molecule to a higher energy state, followed by the cleavage of the carbon-chlorine (C-Cl) bond, which is often the most labile bond in such compounds. The primary mechanism involves the homolytic cleavage of the C-Cl bond, resulting in the formation of a dichlorophenylpropanoic acid radical and a chlorine radical. This process is a key step in the degradation of many chlorinated aromatic compounds. Another potential pathway in direct photolysis is the nucleophilic substitution of a chlorine atom by a hydroxyl group, a reaction that is facilitated in aqueous environments.

Indirect photodegradation is often a more significant pathway for the transformation of chlorinated aromatic compounds in natural waters. This process is primarily driven by the reaction with photochemically generated reactive oxygen species (ROS), with the hydroxyl radical (•OH) being one of the most reactive. The hydroxyl radical can be formed in sunlit waters through the photolysis of nitrate (B79036) and dissolved organic matter.

The reaction of the hydroxyl radical with this compound is expected to be rapid and can proceed through several mechanisms:

Hydroxyl Radical Addition: The •OH radical can add to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. This intermediate can then undergo further reactions, including the elimination of a chlorine atom to form a monochlorinated hydroxyphenylpropanoic acid.

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the propanoic acid side chain, leading to the formation of a carbon-centered radical. This radical can then react with oxygen to form peroxy radicals, initiating a cascade of oxidative reactions.

Electron Transfer: Although less common for this type of compound, an electron transfer from the aromatic ring to the hydroxyl radical is also a possible initial step.

Table 1: Potential Photodegradation Products of this compound

| Product Name | Chemical Formula | Molecular Weight ( g/mol ) | Formation Pathway |

| 2-(3-Chloro-5-hydroxyphenyl)propanoic acid | C₉H₉ClO₃ | 200.62 | Direct photolysis (hydroxylation) or indirect photolysis (•OH attack) |

| 2-(3-Chlorophenyl)propanoic acid | C₉H₉ClO₂ | 184.62 | Direct photolysis (reductive dechlorination) |

| 3,5-Dichlorophenol | C₆H₄Cl₂O | 163.00 | Cleavage of the propanoic acid side chain |

| 3,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | Oxidation of the propanoic acid side chain |

| Various aliphatic acids | - | - | Ring cleavage |

Microbial Biodegradation Mechanisms

Microbial degradation is a critical process in the ultimate removal of this compound from the environment. Microorganisms have evolved diverse enzymatic pathways to break down halogenated aromatic compounds, which can be broadly categorized into reductive and oxidative mechanisms.

Under anaerobic conditions, such as in sediments and anoxic zones of water bodies, reductive dechlorination is a key microbial process for the degradation of chlorinated aromatic compounds. In this process, the chlorinated compound serves as an electron acceptor, and a chlorine atom is removed and replaced by a hydrogen atom. This reaction is catalyzed by dehalogenases. For this compound, this would involve the stepwise removal of the chlorine atoms to form 2-(3-chlorophenyl)propanoic acid and subsequently 2-phenylpropanoic acid. This process generally leads to a decrease in the toxicity of the compound.

Table 2: Key Aspects of Reductive Dechlorination of this compound

| Factor | Description |

| Microorganisms | Anaerobic bacteria, such as species of Dehalobacter and Dehalococcoides, are known to carry out reductive dechlorination of chlorinated aromatic compounds. |

| Enzymes | Reductive dehalogenases |

| Electron Donors | Hydrogen (H₂), formate (B1220265), acetate, and other simple organic acids. |

| Products | 2-(3-Chlorophenyl)propanoic acid, 2-Phenylpropanoic acid, Chloride ions (Cl⁻) |

Under aerobic conditions, microorganisms employ oxidative pathways to degrade chlorinated aromatic compounds. These pathways typically involve the action of oxygenase enzymes that incorporate one or two atoms of oxygen into the aromatic ring.

The initial step in the oxidative degradation of this compound would likely be catalyzed by a dioxygenase, leading to the formation of a dihydroxylated intermediate, a chlorocatechol derivative. This is often accompanied by the removal of one or both chlorine atoms (oxidative dehalogenation). The resulting catechol-like intermediate is then susceptible to ring cleavage by other dioxygenases, either through an ortho- or meta-cleavage pathway. This ring opening results in the formation of aliphatic intermediates that can be further metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to mineralization (conversion to CO₂, H₂O, and Cl⁻).

Table 3: Enzymes and Intermediates in the Oxidative Biodegradation of this compound

| Step | Enzyme Family | Intermediate/Product |

| Initial Oxidation | Dioxygenases (e.g., benzoate (B1203000) 1,2-dioxygenase) | 2-(3,5-Dichloro-1,2-dihydroxyphenyl)propanoic acid (a chlorocatechol derivative) |

| Ring Cleavage | Catechol 1,2-dioxygenase (ortho-cleavage) or Catechol 2,3-dioxygenase (meta-cleavage) | Chloromuconic acid derivatives |

| Further Metabolism | Various hydrolases, isomerases, and dehydrogenases | Aliphatic acids (e.g., succinate, acetyl-CoA) |

Role of Specific Microbial Enzymes in Transformation

Specific microbial enzymes responsible for the transformation of this compound have not been identified in the existing scientific literature. However, the degradation of chlorinated aromatic compounds by microorganisms is a well-documented process that relies on several key classes of enzymes. epa.govmdpi.com

Under aerobic conditions, the initial attack on such compounds is typically catalyzed by oxygenases. eurochlor.orgnih.gov These enzymes insert oxygen atoms into the aromatic ring, a crucial step that destabilizes the ring and facilitates subsequent cleavage. For chlorinated compounds, this often leads to the formation of chlorocatechols as central intermediates. epa.gov Following ring hydroxylation, ring-cleavage dioxygenases catalyze the opening of the aromatic ring.

Other enzymatic strategies for degrading chlorinated aromatics include:

Hydrolytic dehalogenases: These enzymes replace a chlorine substituent with a hydroxyl group. eurochlor.org

Glutathione S-transferases: This enzymatic pathway involves the replacement of a chlorine atom with the sulfhydryl group of glutathione. eurochlor.org

Under anaerobic conditions, the primary mechanism for initiating degradation is reductive hydrogenolysis, where a chlorine atom is replaced by a hydrogen atom. eurochlor.org It is plausible that the transformation of this compound would involve one or more of these enzymatic pathways, but dedicated research is required to confirm the specific enzymes and metabolic routes.

Factors Influencing Microbial Degradation Kinetics

Specific studies detailing the kinetic parameters of this compound degradation are not available. However, the kinetics of microbial degradation for xenobiotic compounds, in general, are influenced by a combination of environmental and chemical factors. globalscienceresearchjournals.orgmdpi.com The rate and extent of breakdown are governed by conditions that affect microbial growth and enzyme activity.

Key factors include:

pH: Microbial enzymes function optimally within a specific pH range. Deviations from this range can significantly slow down or inhibit degradation. globalscienceresearchjournals.orgmdpi.com

Oxygen Availability: Aerobic degradation pathways, which are often faster and more complete, are dependent on the presence of oxygen. In anaerobic or anoxic environments, degradation may proceed via different, often slower, pathways. eurochlor.org

Nutrient Status: The presence of essential nutrients such as nitrogen, phosphorus, and other trace elements is crucial for microbial growth and metabolism. A lack of these nutrients can limit the ability of microorganisms to degrade contaminants. epa.gov

Temperature: Temperature affects both microbial growth rates and enzyme kinetics. Each microbial population has an optimal temperature range for activity. globalscienceresearchjournals.org

Substrate Concentration: The concentration of the compound itself can influence degradation rates. At very low concentrations, the compound may not be sufficient to induce the necessary degradative enzymes, while excessively high concentrations can be toxic to the microorganisms. epa.gov

Bioavailability: The compound must be accessible to the microorganisms. Factors like solubility and adsorption to soil particles can limit bioavailability and thus reduce the rate of degradation. globalscienceresearchjournals.org

Chemical Structure: The molecular structure of a pesticide, including its molecular weight and the type and position of its substituents (like chlorine atoms), significantly impacts its susceptibility to microbial attack. globalscienceresearchjournals.orgmdpi.com

Table 1: General Factors Affecting Microbial Degradation Kinetics of Xenobiotics

| Factor | General Influence on Degradation Rate |

|---|---|

| pH | Optimal rates occur within a specific range suitable for microbial enzymes; extreme pH levels are inhibitory. |

| Oxygen | Aerobic degradation is often faster and more complete; anaerobic degradation follows different, typically slower, pathways. |

| Nutrients (N, P, etc.) | Essential for microbial growth and metabolism; deficiency limits degradation capacity. |

| Temperature | Rates increase with temperature up to an optimum, beyond which enzyme denaturation occurs. |

| Substrate Concentration | Can be rate-limiting at low concentrations and inhibitory or toxic at high concentrations. |

| Bioavailability | Low solubility or strong adsorption to soil can decrease accessibility to microbes, slowing degradation. |

Environmental Transport and Distribution Models

There are currently no environmental transport and distribution models developed specifically for this compound found in the reviewed literature. Fate and transport models are critical tools for predicting the movement and persistence of chemicals in the environment. researchgate.net

These models typically integrate a compound's physicochemical properties (e.g., water solubility, vapor pressure, partition coefficients) with environmental parameters (e.g., soil type, hydrology, meteorology) to simulate its distribution in air, water, and soil. nih.gov For other chemical contaminants, various models like MODFLOW and MT3DMS (for groundwater), PRZM-3 (for the vadose zone), and AERMOD (for air dispersion) have been utilized to predict environmental concentrations. nih.gov Developing a reliable model for this compound would require empirical data on its properties and its behavior in different environmental compartments.

Advanced Analytical Methodologies for Trace Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are central to the separation of 2-(3,5-Dichlorophenyl)propanoic acid from interfering components in a sample matrix prior to its detection and quantification. The choice of technique is often dictated by the analyte's physicochemical properties, the complexity of the matrix, and the desired sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) with Derivatization Strategies

Gas chromatography-mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. However, the inherent polarity and low volatility of carboxylic acids like this compound make them unsuitable for direct GC analysis. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable derivative.

Common derivatization strategies for carboxylic acids involve esterification to convert the acidic proton into an alkyl group. Reagents such as diazomethane, or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed. For halogenated compounds, derivatization with pentafluorobenzyl bromide (PFBBr) can significantly enhance electron capture detection or negative chemical ionization mass spectrometry, leading to very low detection limits. nih.gov

Following derivatization, the resulting ester is introduced into the GC system, where it is separated from other components on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by monitoring specific precursor-to-product ion transitions, which minimizes matrix interference and enhances the signal-to-noise ratio. A gas chromatography-mass spectrometry method was successfully used to determine 2,4-dichlorophenoxyacetic acid (2,4-D) and its metabolite in soils after preconcentration. researchgate.net

| Parameter | Illustrative GC-MS/MS Conditions for Derivatized this compound |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium, 1 mL/min |

| Ionization Mode | Electron Ionization (EI) |

| MS/MS Transitions | Hypothetical transitions for a methyl ester derivative would be selected based on the fragmentation pattern. |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) has become a preferred method for the analysis of polar and non-volatile compounds, as it often does not require derivatization. phenomenex.com This technique is well-suited for the direct analysis of this compound in various sample extracts.

Reversed-phase HPLC is the most common separation mode for such analyses, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. A simple and selective RP-HPLC method was developed for a structurally related pyrrole (B145914) derivative. pensoft.netpensoft.net

The eluent from the HPLC column is introduced into the mass spectrometer, where electrospray ionization (ESI) is commonly used to generate ions in either positive or negative mode. For carboxylic acids, negative ion mode is often preferred due to the ease of deprotonation. Similar to GC-MS/MS, the use of tandem mass spectrometry with multiple reaction monitoring (MRM) provides high selectivity and sensitivity for quantification. The development of LC-MS/MS methods has been crucial for the analysis of acidic herbicides in water. lcms.czwaters.com

| Parameter | Illustrative HPLC-MS/MS Conditions for this compound |

| HPLC Column | C18, 100 mm x 2.1 mm ID, 2.6 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MS/MS Transition | [M-H]⁻ → Fragment ion(s) |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-performance liquid chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. mdpi.com These advantages make UPLC an excellent choice for the high-throughput analysis of this compound in large batches of samples. The coupling of UPLC with high-resolution mass spectrometry (HRMS) has enabled the study of phenolic compounds in complex matrices. usp.br

The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to operate at much higher pressures. The enhanced separation efficiency can be particularly beneficial when dealing with complex matrices where isomers or closely related compounds may be present. A UPLC-MS/MS method was established for the simultaneous determination of six acidic herbicides and their metabolites in various matrices. mdpi.com

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is a critical step in the analytical workflow to isolate this compound from the sample matrix, concentrate it, and remove potential interferences.

Solid-Phase Extraction (SPE) Optimization

Solid-phase extraction (SPE) is a widely used technique for sample cleanup and pre-concentration. elgalabwater.com It offers several advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation. nih.gov

For the extraction of an acidic compound like this compound from an aqueous matrix, a reversed-phase SPE sorbent (e.g., C18 or a polymer-based sorbent) can be employed. sigmaaldrich.com The optimization of the SPE method involves several key steps:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with water or a buffer at a specific pH.

Loading: The sample, with its pH adjusted to be at least 2 pH units below the pKa of the analyte to ensure it is in its neutral form, is passed through the sorbent.

Washing: The sorbent is washed with a weak solvent to remove interfering compounds without eluting the analyte of interest.

Elution: The analyte is eluted from the sorbent using a small volume of a strong organic solvent.

Mixed-mode SPE sorbents, which possess both reversed-phase and ion-exchange functionalities, can offer enhanced selectivity for the extraction of ionizable compounds.

| Step | Illustrative SPE Protocol for this compound from Water |

| Sorbent | Polymeric Reversed-Phase, 200 mg |

| Conditioning | 5 mL Methanol, followed by 5 mL Water (pH adjusted to 2 with HCl) |

| Sample Loading | 500 mL water sample (pH adjusted to 2) |

| Washing | 5 mL Water |

| Elution | 5 mL Methanol |

Liquid-Liquid Extraction (LLE) Refinements

Liquid-liquid extraction (LLE) is a traditional and effective method for extracting analytes from a liquid sample into an immiscible solvent based on their relative solubilities. wikipedia.org For an acidic compound like this compound, the pH of the aqueous sample is a critical parameter. mnstate.edu

To extract the acidic analyte into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate), the pH of the aqueous sample should be adjusted to be acidic (at least 2 pH units below the pKa of the acid), which suppresses the ionization of the carboxylic acid group and increases its partitioning into the organic phase. Conversely, the compound can be back-extracted from the organic phase into an aqueous solution by adjusting the pH to be basic, which ionizes the carboxylic acid group, making it more soluble in the aqueous phase.

Refinements to traditional LLE include the use of smaller volumes of organic solvents and techniques like dispersive liquid-liquid microextraction (DLLME), which utilize a small amount of an extraction solvent and a disperser solvent to form a cloudy solution of fine droplets, increasing the surface area for extraction and leading to rapid and efficient extraction with minimal solvent use. wikipedia.org

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods are a class of analytical techniques that measure the absorption of light by a chemical substance. These methods are widely used for the quantitative analysis of compounds that possess chromophores, which are parts of a molecule that absorb light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.

UV-Visible Spectroscopy for Reaction Monitoring

UV-Visible spectroscopy is a powerful tool for real-time monitoring of chemical reactions. By measuring the change in absorbance at a specific wavelength over time, the rate of disappearance of a reactant or the rate of formation of a product can be determined. For a compound like this compound, which contains a dichlorinated phenyl ring, it is expected to exhibit characteristic absorbance in the UV region.

The application of UV-Visible spectroscopy for monitoring a reaction involving this compound would first involve identifying the wavelength of maximum absorbance (λmax) for the reactant or a product. A calibration curve would then be established to relate absorbance to concentration. During the reaction, the absorbance at the chosen wavelength is recorded at regular intervals. This data can be used to determine the reaction kinetics, such as the reaction order and the rate constant. The progress of a hypothetical reaction could be monitored as illustrated in the table below.

Hypothetical Reaction Monitoring Data using UV-Visible Spectroscopy

| Time (minutes) | Absorbance at λmax | Concentration of this compound (M) |

|---|---|---|

| 0 | 0.850 | 1.0 x 10⁻⁴ |

| 10 | 0.680 | 8.0 x 10⁻⁵ |

| 20 | 0.544 | 6.4 x 10⁻⁵ |

| 30 | 0.435 | 5.1 x 10⁻⁵ |

| 60 | 0.218 | 2.6 x 10⁻⁵ |

| 90 | 0.109 | 1.3 x 10⁻⁵ |

This table presents hypothetical data for illustrative purposes.

Method Validation and Performance Characteristics (Excluding Pharmaceutical Contexts)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It involves evaluating several performance characteristics to ensure the reliability and accuracy of the results. The following subsections discuss key validation parameters in a non-pharmaceutical context.

Linearity and Calibration Curve Development

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample. To assess linearity, a series of standard solutions of this compound at different concentrations would be prepared and their responses (e.g., absorbance) measured.

A calibration curve is then constructed by plotting the response against the concentration of the analyte. The linearity is typically evaluated by visual inspection of the plot and by statistical methods, such as calculating the coefficient of determination (R²). An R² value close to 1.000 indicates a strong linear relationship.

Illustrative Linearity Data for this compound Analysis

| Concentration (µg/mL) | Absorbance (AU) |

|---|---|

| 1.0 | 0.098 |

| 2.5 | 0.245 |

| 5.0 | 0.492 |

| 7.5 | 0.735 |

| 10.0 | 0.985 |

| 12.5 | 1.225 |

This table presents hypothetical data for illustrative purposes.

From such data, a linear regression equation (y = mx + c) would be derived, where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

Several methods can be used to determine the LOD and LOQ, including the visual evaluation, the signal-to-noise ratio, and the use of the standard deviation of the response and the slope of the calibration curve. apvma.gov.au For the latter, the following formulas are often used:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ = the standard deviation of the response (often the standard deviation of the y-intercept of the regression line)

S = the slope of the calibration curve

Precision and Accuracy Assessments

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision can be evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

Reproducibility: Precision between different laboratories.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material, if available) and comparing the measured value to the certified value. Alternatively, recovery studies can be performed by spiking a blank matrix with a known amount of the analyte and measuring the percentage of the analyte that is recovered.

Example of Precision and Accuracy Assessment Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) - Replicate 1 | Measured Concentration (µg/mL) - Replicate 2 | Measured Concentration (µg/mL) - Replicate 3 | Mean (µg/mL) | RSD (%) | Recovery (%) |

|---|---|---|---|---|---|---|

| 5.0 | 4.95 | 5.02 | 4.98 | 4.98 | 0.70 | 99.6 |

| 10.0 | 10.10 | 9.95 | 10.05 | 10.03 | 0.76 | 100.3 |

This table presents hypothetical data for illustrative purposes.

Acceptable limits for precision and accuracy depend on the intended application of the method. apvma.gov.au

Role As a Synthetic Intermediate in Advanced Materials and Specialty Chemicals

Precursor in the Synthesis of Complex Organic Building Blocks

Organic building blocks are essential components for the modular assembly of more complex molecular architectures. tcichemicals.com Aromatic carboxylic acids, in particular, are crucial in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, dyes, and polymers. numberanalytics.com The structure of 2-(3,5-Dichlorophenyl)propanoic acid, featuring a carboxylic acid function, allows it to undergo a variety of standard organic transformations to create more elaborate building blocks.

The carboxylic acid moiety can be converted into other functional groups such as esters, amides, and acyl chlorides. nih.govorganic-chemistry.org These transformations are fundamental in organic synthesis. For instance, conversion to an acyl chloride would create a highly reactive intermediate capable of participating in Friedel-Crafts acylation reactions or forming ester and amide linkages with a wide range of nucleophiles. nih.gov

Furthermore, the dichlorinated phenyl ring provides sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, although the chloro groups are generally less reactive than bromo or iodo substituents. The presence of two chlorine atoms also influences the electronic properties and steric hindrance of the molecule, which can be exploited to direct the regioselectivity of subsequent reactions. The stability and reactivity of such intermediates make them valuable in constructing complex molecular frameworks. organic-chemistry.org

The general synthetic utility of related arylpropanoic acids in creating heterocyclic compounds and other complex structures suggests that this compound could similarly serve as a precursor to novel organic building blocks for research in medicinal chemistry and materials science.

Integration into Polymer Science or Material Design

In principle, this compound possesses functionalities that would allow for its integration into polymers. The carboxylic acid group can be used for esterification or amidation reactions, which are common polymerization techniques for producing polyesters and polyamides. numberanalytics.com If converted to a more reactive derivative like an acyl chloride, it could be used in condensation polymerizations.

The compound could be utilized in several ways in polymer science:

As a monomer or co-monomer: It could potentially be used in the synthesis of polyesters or polyamides, where the dichlorinated phenyl group would be incorporated into the polymer backbone. This would impart specific properties to the resulting polymer, such as increased thermal stability, flame retardancy, and altered solubility, owing to the presence of the halogen atoms.

As a functionalizing agent for existing polymers: The molecule could be grafted onto existing polymer chains to modify their surface properties. mdpi.comnih.gov For example, it could be attached to polymers with hydroxyl or amino side groups. This functionalization could enhance properties like hydrophobicity or provide a site for further chemical modifications. mdpi.comnih.gov

As a precursor to specialty polymers: Through multi-step synthesis, it could be converted into a more complex monomer before polymerization.

While there is extensive research on the functionalization of polymers with various organic molecules, including those with halogenated aromatic rings, specific examples detailing the use of this compound are not readily found in the literature. mdpi.comnih.gov

Applications in Non-Pharmaceutical Industrial Chemical Processes

Beyond material science, the structural motifs of this compound suggest potential applications in the synthesis of other specialty chemicals, such as dyes, pigments, or agrochemicals.

Aromatic structures are the core of many synthetic dyes and pigments. mdpi.comnih.gov The dichlorophenyl group could serve as a foundational component (a chromophore precursor) of a dye molecule. Further synthetic modifications, such as nitration followed by reduction to an amine and subsequent diazotization, could lead to the formation of azo dyes. nih.gov The chlorine atoms would be expected to modulate the color and lightfastness of the resulting dye.

In the field of agrochemicals, many herbicides, fungicides, and insecticides are based on chlorinated aromatic structures. numberanalytics.com The this compound skeleton could be a starting point for the synthesis of new potential agrochemicals. The carboxylic acid handle allows for the straightforward creation of ester or amide derivatives, which is a common strategy in the development of active agrochemical compounds.

However, it is important to note that while the chemical structure of this compound suggests these potential applications, detailed reports of its use in these specific industrial processes are not widely available.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

Traditional chemical synthesis methods are often associated with the use of hazardous reagents and solvents, generating significant waste. The future of synthesizing 2-(3,5-Dichlorophenyl)propanoic acid lies in the development of novel and sustainable routes that prioritize efficiency, safety, and environmental responsibility. Research in this area is focusing on several key strategies:

Green Chemistry Principles: Future synthetic approaches will increasingly incorporate the principles of green chemistry. This includes the use of renewable starting materials, atom-economical reactions that maximize the incorporation of all materials used in the process into the final product, and the use of safer, more environmentally benign solvents and reaction conditions.

Catalytic Methods: There is a significant trend towards the use of advanced catalytic systems, including biocatalysis and nanocatalysis. Enzymes, for instance, can offer high selectivity and operate under mild conditions, reducing energy consumption and byproduct formation. Similarly, nanocatalysts can provide high efficiency and recyclability, making the synthetic process more sustainable.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process optimization. The development of flow-based syntheses for this compound could lead to more efficient and scalable production.

Integration of Advanced Machine Learning and AI in Computational Predictions

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the way chemical compounds are studied. ulster.ac.uk For this compound, these computational tools can accelerate research by predicting its properties and interactions, thereby reducing the need for time-consuming and expensive laboratory experiments. chemrxiv.org

Property Prediction: AI and ML models can be trained on large datasets of chemical information to predict a wide range of properties for this compound, including its physicochemical characteristics (e.g., solubility, melting point), biological activity, and potential toxicity. ulster.ac.ukmit.edu For example, deep learning models can analyze the compound's structure to generate "fingerprints" used to predict its behavior. ulster.ac.uk User-friendly applications like ChemXploreML are making these advanced predictive tools more accessible to chemists without extensive programming expertise. mit.edu

Quantitative Structure-Activity Relationship (QSAR): QSAR models, powered by machine learning, can establish relationships between the chemical structure of this compound and its biological activity. researchgate.net This can guide the design of new derivatives with enhanced or specific functionalities.

Accelerating Discovery: By screening virtual libraries of related compounds, AI can identify new molecules with desired properties, significantly speeding up the discovery process for new applications. neurosciencenews.com

Below is a table illustrating the types of properties of this compound that can be predicted using machine learning models.

| Property Category | Specific Property | Potential Application of Prediction |

| Physicochemical | Melting Point | Material science, formulation development |

| Boiling Point | Purification and processing | |

| Vapor Pressure | Environmental fate modeling | |

| Solubility | Drug delivery, environmental mobility | |

| Biological Activity | hERG Inhibition | Cardiac safety assessment |

| ADME Properties | Drug development (Absorption, Distribution, Metabolism, Excretion) researchgate.net | |

| Target Binding Affinity | Pharmaceutical research | |

| Environmental | Biodegradability | Environmental impact assessment |

| Aquatic Toxicity | Ecotoxicology studies |

Deeper Insights into Environmental Biotransformation Pathways

Understanding the environmental fate of this compound is crucial for assessing its ecological impact. Future research will focus on elucidating its biotransformation pathways in various environmental compartments, such as soil and water. The degradation of structurally similar compounds, like the pesticide DDT, suggests potential pathways. dergipark.org.tr

Microbial Degradation: Studies will aim to identify specific microorganisms (bacteria and fungi) capable of degrading this compound. nih.gov The metabolic pathways involved are likely to include dechlorination, hydroxylation, and ring cleavage. researchgate.net For instance, the degradation of DDT can proceed through reductive dechlorination to form metabolites like DDD and DDE. researchgate.net

Metabolite Identification: Advanced analytical techniques, such as high-resolution mass spectrometry, will be essential for identifying the intermediate and final products of biotransformation. This will provide a comprehensive picture of the degradation cascade.

Factors Influencing Degradation: Research will also investigate the environmental factors that influence the rate and extent of biodegradation, including pH, temperature, oxygen availability, and the presence of other organic compounds.

Based on known pathways for similar chlorinated aromatic compounds, a hypothetical biotransformation pathway for this compound is presented below.

| Transformation Step | Potential Reaction | Resulting Product Class |

| Initial Attack | Dechlorination | Monochlorophenyl propanoic acid |

| Hydroxylation of the aromatic ring | Dichlorohydroxyphenyl propanoic acid | |

| Side Chain Oxidation | Beta-oxidation | Dichlorophenyl acetic acid |

| Ring Cleavage | Dioxygenase-mediated cleavage | Aliphatic dicarboxylic acids |

| Mineralization | Complete degradation | Carbon dioxide, water, and chloride ions |

Exploration of its Chemical Properties for Unconventional Applications

While the current applications of this compound may be conventional, its unique chemical structure offers opportunities for exploration in unconventional areas. The presence of a carboxylic acid group, a chiral center, and a dichlorinated phenyl ring provides a versatile scaffold for chemical modification and novel applications.

Polymer Science: The carboxylic acid functionality allows this compound to be used as a monomer or a modifying agent in the synthesis of specialty polymers. The dichlorophenyl group could impart properties such as flame retardancy, thermal stability, or specific optical properties to the resulting polymer.

Coordination Chemistry: The molecule could act as a ligand for metal ions, forming coordination complexes with interesting catalytic or material properties. The electronic properties of the dichlorinated ring can influence the behavior of the resulting metal complex.

Asymmetric Synthesis: As a chiral molecule, enantiomerically pure forms of this compound could serve as building blocks or resolving agents in asymmetric synthesis, a critical process in the pharmaceutical industry.

Advanced Materials: Its derivatives could be investigated for applications in liquid crystals, organic light-emitting diodes (OLEDs), or as components of functional materials where the specific steric and electronic properties of the dichlorophenyl group are advantageous.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.